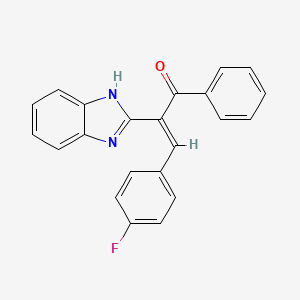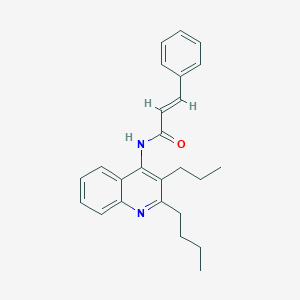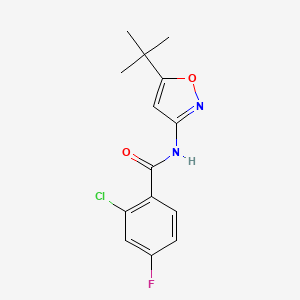
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide, also known as HIRA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HIRA is a small molecule inhibitor of the histone chaperone HIRA, which plays a crucial role in chromatin assembly and gene regulation.
Mécanisme D'action
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide inhibits the histone chaperone activity of the this compound protein, which is responsible for depositing histones onto newly synthesized DNA during chromatin assembly. This inhibition leads to defects in chromatin structure and gene expression, ultimately resulting in cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been implicated in the regulation of DNA damage response and repair, as well as the maintenance of genomic stability. This compound has also been shown to play a role in the regulation of neural stem cell differentiation and the development of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide as a research tool is its specificity for the this compound protein, which allows for targeted inhibition of chromatin assembly and gene expression. However, one limitation of using this compound is its potential off-target effects, which may complicate data interpretation.
Orientations Futures
There are several potential future directions for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide research. One area of interest is the development of this compound inhibitors with improved pharmacokinetic properties and reduced off-target effects. Another area of research is the investigation of this compound's role in stem cell differentiation and its potential applications in regenerative medicine. Additionally, further studies are needed to elucidate the mechanisms underlying this compound's regulation of DNA damage response and repair, as well as its role in the development of the nervous system.
Méthodes De Synthèse
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide involves a multistep process that includes the reaction of 2,4-dimethylphenol with ethyl 2-bromoacetate to form the corresponding ester, followed by a cyclization reaction with phthalic anhydride to form the isoindole ring. The resulting compound is then subjected to a series of reactions to introduce the hydroxyl and amide groups to yield the final product.
Applications De Recherche Scientifique
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide has been shown to have potential therapeutic applications in cancer treatment due to its ability to inhibit the this compound protein, which is overexpressed in various types of cancer. This compound inhibition has been demonstrated to induce cell death in cancer cells and sensitize them to chemotherapy. Additionally, this compound has been implicated in the regulation of stem cell differentiation and embryonic development, suggesting that it may have applications in regenerative medicine.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxy-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-6-7-13(14(20)8-10)18-15(21)9-19-16(22)11-4-2-3-5-12(11)17(19)23/h2-8,20H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAWOQRUOHJDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(allyloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5325410.png)
![3,4-dimethyl-6-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5325413.png)
![2-(4-chlorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5325420.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[6-(isopropylamino)-4-pyrimidinyl]-3-piperidinol](/img/structure/B5325426.png)


![(4aS*,8aR*)-6-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5325448.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5325450.png)
![6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol](/img/structure/B5325451.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5325467.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5325478.png)
![methyl 5-[N-(allyloxy)butanimidoyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5325487.png)
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5325497.png)
